Detectnet is classified as a radioactive diagnostic agent. It is derived from the combination of copper Cu 64 and DOTA-TATE, a somatostatin analog. The compound is produced by radiolabeling DOTA-TATE with copper Cu 64, which enables its use in PET imaging to visualize tumors that express somatostatin receptors.
The synthesis of Detectnet involves several critical steps:
This meticulous process ensures that the final product meets the required standards for clinical use, with high radiochemical purity necessary for effective imaging.
The molecular structure of Detectnet can be described as follows:
The incorporation of copper Cu 64 into this structure allows for its detection via PET imaging, where the emitted positrons from the decay of copper Cu 64 can be captured to form images.
Detectnet undergoes specific chemical reactions during its synthesis and use:
These reactions are crucial for both the synthesis and functionality of Detectnet in clinical applications.
The mechanism by which Detectnet operates involves:
This targeted approach enhances the specificity and sensitivity of tumor detection compared to non-targeted imaging techniques.
Detectnet exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective use in clinical settings while maintaining patient safety.
Detectnet is primarily used in scientific applications related to medical imaging:
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0